3-Bromo-N-[2-(furan-3-YL)ethyl]benzamide
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Overview
Description
3-Bromo-N-[2-(furan-3-YL)ethyl]benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and a furan ring connected via an ethyl chain to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-[2-(furan-3-YL)ethyl]benzamide typically involves the following steps:
Bromination of Benzamide: The starting material, benzamide, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield 3-bromobenzamide.
Formation of the Furan-Ethyl Intermediate: The furan ring is introduced by reacting furfuryl alcohol with an appropriate reagent to form 2-(furan-3-yl)ethylamine.
Amidation Reaction: The final step involves the coupling of 3-bromobenzamide with 2-(furan-3-yl)ethylamine under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and amidation steps, as well as purification techniques like recrystallization or chromatography.
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation reactions to form furan-2,3-diones.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products:
Oxidation: Furan-2,3-diones.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Bromo-N-[2-(furan-3-YL)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-N-[2-(furan-3-YL)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The furan ring and bromine atom can interact with biological targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to the desired biological effect.
Comparison with Similar Compounds
- 3-Bromo-N-(furan-2-ylmethyl)benzamide
- 3-Bromo-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide
- Ethyl 3-(furan-2-yl)propionate
Comparison: 3-Bromo-N-[2-(furan-3-YL)ethyl]benzamide is unique due to the position of the furan ring and the ethyl chain connecting it to the amide nitrogen. This structural feature can influence its reactivity and binding properties compared to similar compounds. For instance, the position of the furan ring can affect the compound’s ability to interact with biological targets, making it more or less effective in certain applications.
Biological Activity
3-Bromo-N-[2-(furan-3-YL)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a furan ring. This compound has been investigated for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H12BrN1O1. The presence of the furan ring contributes to its reactivity and biological activity, while the bromine substituent can influence its pharmacological properties.
Feature | Description |
---|---|
Molecular Formula | C12H12BrN1O1 |
Molecular Weight | 269.13 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to fit into active sites of these targets, potentially inhibiting or modulating their activity. The furan ring may participate in π-π interactions and hydrogen bonding, enhancing binding stability.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 3.12 to 12.5 μg/mL, demonstrating its potential as an antibacterial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. Preliminary studies suggest that it can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, it has been shown to affect gastric adenocarcinoma cells more effectively than conventional chemotherapeutics like Paclitaxel .
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Antimicrobial Study :
- Anticancer Evaluation :
Properties
IUPAC Name |
3-bromo-N-[2-(furan-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-12-3-1-2-11(8-12)13(16)15-6-4-10-5-7-17-9-10/h1-3,5,7-9H,4,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDNKZKZYJBGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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